Boc-grr-amc

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

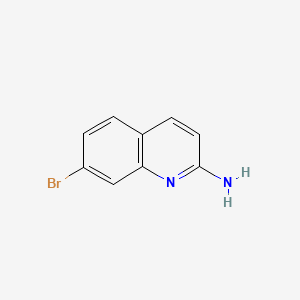

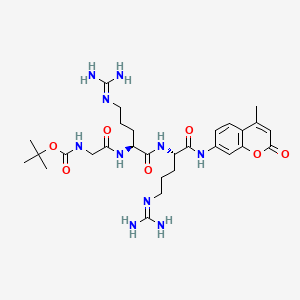

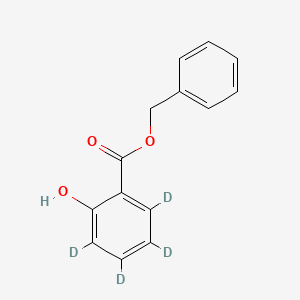

Boc-GRR-AMC is a tri-peptide substrate . It can be used for a fluorogenic West Nile virus (WNV) substrate, profiling the substrate specificity for the NS2B-NS3 proteases or determining the pH optimum of LdMC activity . It is cleaved by type II Metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana .

Molecular Structure Analysis

The molecular weight of this compound is 644.72 and its molecular formula is C29H44N10O7 .Applications De Recherche Scientifique

Analyse enzymatique des protéases virales

Boc-GRR-AMC est utilisé dans l'analyse enzymatique des protéases virales, telles que la protéase NS2B-NS3 du virus de l'encéphalite japonaise . Les paramètres cinétiques de cette protéase ont été obtenus en utilisant this compound comme substrat modèle . Cette application est cruciale pour comprendre le mécanisme de réplication des virus et concevoir des antiviraux spécifiques .

Comprendre les mécanismes catalytiques

Le composé est utilisé pour comprendre les mécanismes catalytiques des enzymes. Par exemple, l'affinité de liaison et l'efficacité catalytique des enzymes pour this compound par rapport à d'autres substrats peuvent fournir des informations sur la contribution de certaines positions au mécanisme catalytique .

Caractérisation des protéases végétales

This compound est utilisé dans la caractérisation des protéases végétales, telles que la métacaspase 5 d'Arabidopsis thaliana . Les tests d'activité avec this compound aident à comprendre les propriétés de ces protéases et leur rôle dans la mort cellulaire programmée et d'autres processus cellulaires essentiels .

Détermination du pH optimal pour l'activité enzymatique

Le composé est utilisé pour déterminer le pH optimal pour l'activité enzymatique. Par exemple, l'activité de la protéase PhMC2 contre this compound s'est avérée la plus élevée à un pH de 7 à 9 .

Étude de la réponse au stress chez les plantes

This compound est utilisé dans l'étude de la réponse au stress chez les plantes. L'activité de certaines protéases, détectable uniquement dans des conditions spécifiques, peut fournir des informations sur la façon dont les plantes font face au stress .

Découverte et développement de médicaments

This compound est utilisé dans la découverte et le développement de médicaments. En étudiant l'interaction des enzymes avec this compound, les chercheurs peuvent concevoir des inhibiteurs qui ciblent ces enzymes, conduisant au développement de nouveaux médicaments .

Mécanisme D'action

Target of Action

Boc-GRR-AMC primarily targets proteases, specifically the NS2B-NS3 proteases of flaviviruses such as West Nile virus (WNV), yellow fever virus, and dengue virus . It is also cleaved by type II metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana . These proteases play crucial roles in the life cycle of these organisms, making this compound a valuable tool for studying these enzymes.

Mode of Action

This compound interacts with its targets by serving as a substrate for the proteases. The proteases cleave this compound, liberating the fluorophore AMC . This cleavage can be monitored using fluorescence, allowing researchers to profile the substrate specificity of the proteases or determine the optimal pH for their activity .

Biochemical Pathways

The cleavage of this compound by the target proteases is part of the broader proteolytic pathways of these organisms. In flaviviruses, the NS2B-NS3 proteases are involved in the processing of the viral polyprotein, a crucial step in the viral life cycle . In Arabidopsis thaliana, the metacaspases Atmc4 and Atmc9 are implicated in programmed cell death .

Result of Action

The cleavage of this compound results in the release of the fluorophore AMC, which can be detected by fluorescence . This provides a readout of protease activity, allowing researchers to study the function of these enzymes in detail .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the activity of the proteases it targets can be pH-dependent . Therefore, the pH of the environment can affect the cleavage of this compound and, consequently, the fluorescence signal. Other factors, such as temperature and the presence of other molecules, may also influence its action.

Safety and Hazards

Orientations Futures

Boc-GRR-AMC can be used for a fluorogenic West Nile virus (WNV) substrate, profiling the substrate specificity for the NS2B-NS3 proteases or determining the pH optimum of LdMC activity . This suggests that it could be useful in future research into these areas.

Relevant Papers

- Nancy Lee, et al. Characterization of metacaspases with trypsin-like activity and their putative role in programmed cell death in the protozoan parasite Leishmania .

- Manolya Ezgimen, et al. Characterization of the 8-hydroxyquinoline scaffold for inhibitors of West Nile virus serine protease .

- Enzymatic Analysis of Recombinant Japanese Encephalitis Virus NS2B (H)-NS3pro Protease with Fluorogenic Model Peptide Substrates .

- Characterising the Gene Expression of AtMC5 .

Analyse Biochimique

Biochemical Properties

Boc-GRR-AMC interacts with several enzymes, proteins, and other biomolecules. It is a substrate for flavivirus proteases such as West Nile virus protease, yellow fever virus NS3 protease, and dengue virus NS2B-NS3 protease. It is also cleaved by type II Metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana. These interactions are crucial for the biochemical reactions involving this compound.

Cellular Effects

The effects of this compound on cells and cellular processes are largely determined by the enzymes it interacts with. For instance, when used as a substrate for the NS2B-NS3 proteases of the West Nile Virus, it can help in profiling the substrate specificity of these enzymes . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

This compound exerts its effects at the molecular level through its interactions with various biomolecules. It acts as a substrate for certain enzymes, leading to its cleavage. For example, it is cleaved by type II Metacaspases Atmc4 and Atmc9 of Arabidopsis thaliana. This cleavage can lead to changes in gene expression and enzyme activation or inhibition.

Propriétés

IUPAC Name |

tert-butyl N-[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44N10O7/c1-16-13-23(41)45-21-14-17(9-10-18(16)21)37-24(42)20(8-6-12-35-27(32)33)39-25(43)19(7-5-11-34-26(30)31)38-22(40)15-36-28(44)46-29(2,3)4/h9-10,13-14,19-20H,5-8,11-12,15H2,1-4H3,(H,36,44)(H,37,42)(H,38,40)(H,39,43)(H4,30,31,34)(H4,32,33,35)/t19-,20-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAOILQBHONVZOC-PMACEKPBSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44N10O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

644.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Boc-GRR-amc in metacaspase research?

A1: this compound serves as a valuable tool for studying the activity of metacaspases, a family of cysteine proteases found in plants, fungi, and protozoans [ , ]. These enzymes play crucial roles in programmed cell death and stress responses. This compound acts as a substrate for metacaspases. Upon cleavage by the enzyme, the fluorescent molecule 7-amino-4-methylcoumarin (amc) is released, allowing for the detection and quantification of metacaspase activity.

Q2: How does the research described in the articles utilize this compound?

A2: The research articles employ this compound in the following ways:

- Characterizing Enzyme Activity: Researchers used this compound to determine the enzymatic activity of both purified recombinant metacaspases and metacaspase-like activity in protein extracts from plant tissues [ ]. This helped them understand the enzyme's substrate preference and the influence of factors like pH.

- Investigating Gene Function: By measuring this compound cleavage in plants with altered metacaspase gene expression, researchers could infer the role of specific metacaspases in processes like flower senescence [ ].

Q3: Are there other substrates similar to this compound used in metacaspase research?

A3: Yes, while this compound is commonly used, researchers also utilize other fluorogenic substrates with different amino acid sequences to investigate the substrate specificity of metacaspases. The choice of substrate depends on the specific research question and the metacaspase being studied. One example mentioned in the articles is Pyr-RTKR-amc, which showed even higher catalytic efficiency with the Japanese encephalitis virus NS3 protease [ ].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![erythro-N-[(Phenylmethoxy)carbonyl]-3-allyl-L-aspartic acid 1-tert-butyl ester](/img/structure/B569958.png)

![(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodo(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl)oxy-3-iodophenyl]propanoic acid](/img/structure/B569959.png)

![(10S,13S)-10,13-dimethyl-17-(2-methyl-1,3-dioxolan-2-yl)spiro[1,2,4,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,2'-1,3-dioxolane]](/img/structure/B569966.png)